N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14525431
InChI: InChI=1S/C21H21ClN2O2/c1-3-5-18(25)24-19(14-9-7-13(2)8-10-14)16-12-17(22)15-6-4-11-23-20(15)21(16)26/h4,6-12,19,26H,3,5H2,1-2H3,(H,24,25)
SMILES:
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9 g/mol

N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide

CAS No.:

Cat. No.: VC14525431

Molecular Formula: C21H21ClN2O2

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide -

Specification

Molecular Formula C21H21ClN2O2
Molecular Weight 368.9 g/mol
IUPAC Name N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]butanamide
Standard InChI InChI=1S/C21H21ClN2O2/c1-3-5-18(25)24-19(14-9-7-13(2)8-10-14)16-12-17(22)15-6-4-11-23-20(15)21(16)26/h4,6-12,19,26H,3,5H2,1-2H3,(H,24,25)
Standard InChI Key UVSUHNPGFMUNCC-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)NC(C1=CC=C(C=C1)C)C2=CC(=C3C=CC=NC3=C2O)Cl

Introduction

Chemical Structure and Properties

N-[(5-chloro-8-hydroxy-7-quinolyl)-(p-tolyl)methyl]butanamide is a quinoline-derived compound with a complex aromatic scaffold. Its structure combines a 5-chloro-8-hydroxyquinoline core, a para-methylphenyl (p-tolyl) group, and a butanamide moiety. The compound’s molecular formula is C22_{22}H21_{21}ClN2_{2}O2_{2}, with an approximate molecular weight of 383.87 g/mol. Key structural features include:

  • Quinoline core: A bicyclic aromatic system with electron-withdrawing chlorine and hydroxyl substituents at positions 5 and 8, respectively.

  • p-Tolyl group: A para-substituted methylbenzene moiety linked via a methylene bridge.

  • Butanamide side chain: A four-carbon amide chain enhancing solubility and potential bioavailability.

PropertyValueSource
Molecular FormulaC22_{22}H21_{21}ClN2_{2}O2_{2}
Molecular Weight383.87 g/mol
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
LogP~5.8 (estimated)

Synthesis and Synthetic Routes

The synthesis of quinoline derivatives typically involves multi-step reactions. For this compound, plausible routes include:

  • Condensation reactions:

    • Betti reaction: A three-component reaction between 5-chloro-8-hydroxyquinoline, p-tolualdehyde, and butanamide under acidic or basic conditions .

    • Mannich reaction: Formation of the methylene bridge via aminomethylation .

  • Functional group transformations:

    • Chlorination: Introducing the chlorine substituent at position 5 using reagents like Cl2_{2} or SOCl2_{2} .

    • Amide coupling: Linking the butanamide group via carbodiimide-mediated reactions .

Key challenges include controlling regioselectivity and minimizing byproduct formation (e.g., dichlorinated quinolines) .

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBiological Impact
N-[(5-chloro-8-hydroxyquinolin-7-yl)[4-(propan-2-yl)phenyl]methyl]butanamideIsopropyl substituent instead of p-tolylEnhanced lipophilicity (logP ~5.86)
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(o-tolyl)methyl]benzamideo-Tolyl and benzamide groupsLower solubility, higher metabolic stability
N-[(5-chloro-8-hydroxyquinolin-7-yl)-(furan-2-yl)methyl]propanamideFuran ring and propanamide chainAntiviral activity against flaviviruses

Toxicological Considerations

While specific toxicity data is unavailable, quinoline derivatives generally show:

  • Moderate toxicity: LD50_{50} values in rodents typically exceed 500 mg/kg for related compounds .

  • Hepatotoxicity: Potential risks due to cytochrome P450 interactions, though butanamide may mitigate this .

Research Gaps and Future Directions

  • Experimental Validation:

    • In vitro assays to confirm antimicrobial/anticancer activity.

    • In vivo pharmacokinetic studies to assess bioavailability.

  • Structure-Activity Relationships (SAR):

    • Modifying the p-tolyl group (e.g., electron-withdrawing substituents) to enhance activity.

  • Synthetic Optimization:

    • Developing scalable routes to reduce production costs .

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